Cinnamodial
CAS No.: 23599-45-3
VCID: VC0190799
Molecular Formula: C17H24O5
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Cinnamodial is a naturally occurring drimane sesquiterpene dialdehyde . It can be found in the bark of Cinnamosma species, which are medicinal plants from Madagascar . Research indicates cinnamodial has insecticidal, antifeedant, and repellent properties, especially against Aedes aegypti mosquitoes, which are vectors for diseases like dengue, chikungunya, and Zika . Studies have explored cinnamodial's effects on mosquito crop contractility, suggesting it inhibits contractions by elevating intracellular calcium levels, leading to tetanic paralysis . Due to the rise of insecticide-resistant mosquitoes, Cinnamodial has been considered as a potential safe and effective insecticide to control mosquito populations . Cinnamodial's structure features α,ß-unsaturated 1,4-dialdehyde functionalities . Because of this structure, scientists have created semi-synthetic analogues to explore its structure-activity relationship for larvicidal, adulticidal, and antifeedant activities . One related compound is cinnamaldehyde, an organic compound that gives cinnamon its flavor and odor . Like cinnamodial, cinnamaldehyde can be synthesized in the laboratory . Cinnamodial can be used as a starting material for analog generation . The aldehydes can be transformed to carboxylic acids via Pinnick oxidation, and subsequent esterification can yield the methyl ester derivative . As a research assistant, staying updated on the latest developments is crucial . Researchers continue to study cinnamodial and its analogues for their potential applications in controlling mosquito populations and other insect-related issues . |
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CAS No. | 23599-45-3 |
Product Name | Cinnamodial |
Molecular Formula | C17H24O5 |
Molecular Weight | 308.4 g/mol |
IUPAC Name | [(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate |
Standard InChI | InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1 |
Standard InChIKey | UKLMEFSRPRDOLD-YQFWSFKMSA-N |
SMILES | CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O |
Canonical SMILES | CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O |
Synonyms | Ugandensidial |
PubChem Compound | 442354 |
Last Modified | Feb 18 2024 |
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